molecular formula C14H7N5O2 B2725689 2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile CAS No. 1177821-81-6

2-imino-2',4-dioxo-1',2'-dihydro-3-azaspiro[bicyclo[3.1.0]hexane-6,3'-indole]-1,5-dicarbonitrile

Cat. No.: B2725689
CAS No.: 1177821-81-6
M. Wt: 277.243
InChI Key: XLIUPTTVIFPTHW-UHFFFAOYSA-N
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Description

2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[310]hexane-6,3’-indole]-1,5-dicarbonitrile is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile typically involves the reaction of 2’-oxo-1’,2’-dihydrospiro[cyclopropane-1,3’-indole]-2,2,3,3-tetracarbonitriles with various nucleophiles. The reaction conditions often require the presence of a base catalyst, such as acetic or sulfuric acid, to facilitate the conversion of intermediate products into the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions are common, especially at the cyano groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alcohols, thiols, and amines are employed under basic conditions.

Major Products

Scientific Research Applications

2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of 2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[3.1.0]hexane-6,3’-indole]-1,5-dicarbonitrile involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to bind to specific enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-Imino-2’,4-dioxo-1’,2’-dihydrospiro[3-azabicyclo[310]hexane-6,3’-indole]-1,5-dicarbonitrile lies in its spirocyclic structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2'-amino-2,4'-dioxospiro[1H-indole-3,6'-3-azabicyclo[3.1.0]hex-2-ene]-1',5'-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N5O2/c15-5-12-9(17)19-10(20)13(12,6-16)14(12)7-3-1-2-4-8(7)18-11(14)21/h1-4H,(H,18,21)(H2,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIUPTTVIFPTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(=O)N2)C4(C3(C(=O)N=C4N)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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